molecular formula C15H14IN3O B3123084 N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide CAS No. 304455-21-8

N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide

Cat. No.: B3123084
CAS No.: 304455-21-8
M. Wt: 379.2 g/mol
InChI Key: RUPREADNOZBDCY-UHFFFAOYSA-N
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Description

N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide is a hydrazide derivative characterized by a 4-aminophenyl ethylidene group and a 2-iodobenzoyl moiety. This compound belongs to a class of acylhydrazones, which are known for their diverse biological activities, including enzyme inhibition, antimicrobial, and cytotoxic effects . Its crystal structure has been resolved, revealing planar geometry and intermolecular hydrogen bonding that stabilize the molecule .

Properties

IUPAC Name

N-[1-(4-aminophenyl)ethylideneamino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O/c1-10(11-6-8-12(17)9-7-11)18-19-15(20)13-4-2-3-5-14(13)16/h2-9H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPREADNOZBDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1I)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 2-iodobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of hydrazones can possess anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that certain hydrazone derivatives demonstrate significant cytotoxicity against cancer cell lines .

Case Study: Anticancer Activity
A study investigating the cytotoxic effects of various hydrazone derivatives found that compounds structurally related to this compound exhibited selective toxicity towards specific cancer cell lines, suggesting potential for further development as anticancer agents .

Nanotechnology Applications

In the realm of nanotechnology, this compound serves as a building block for the synthesis of functional nanomaterials. Its ability to form self-assembled structures makes it suitable for applications in drug delivery systems and biosensors. Recent advancements have demonstrated the formation of twisted nanofibers using hydrazone derivatives for sensing applications, highlighting their utility in detecting volatile organic compounds .

Table 2: Potential Nanotechnology Applications

ApplicationDescription
Drug Delivery SystemsUtilization in targeted delivery mechanisms due to biocompatibility
BiosensorsDevelopment of sensitive detection systems for environmental monitoring
Self-assembled NanostructuresFormation of functional architectures for various applications

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The iodine in the target compound may enhance electron-withdrawing effects and steric bulk compared to chlorine (15) or hydroxyl groups (17), influencing binding to enzymes like tyrosinase .
  • Furan (compound 12) and pyrimidine-thietan (compound 11) substituents introduce heterocyclic diversity, which correlates with antibacterial potency .

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • The target compound’s structural analogue compound 12 (furan-substituted) acts as a competitive inhibitor (Vmax = 0.33, Km = 8.24), while compound 16 (unsubstituted carbohydrazide) exhibits uncompetitive inhibition (Vmax = 0.067, Km = 0.763) .
    • The iodine substituent in the target compound may alter inhibition kinetics due to its larger atomic radius and polarizability compared to methyl or formyl groups in other inhibitors.

Antimicrobial Activity

  • Compound 4v (benzimidazole-acetohydrazide) shows potent activity against Candida albicans (MIC = 4 µg/mL), comparable to the target compound’s analogues with thietan-pyrimidine groups () .
  • Halogenated derivatives (e.g., 4-chlorophenyl in compound 15) generally exhibit stronger antibacterial effects than methoxy or nitro-substituted analogues .

Cytotoxic Activity

  • Benzohydrazide derivatives with chromene rings (e.g., compound 7a) demonstrate cytotoxicity comparable to doxorubicin, suggesting that electron-rich aromatic systems enhance this activity . The iodine in the target compound may similarly modulate cytotoxicity through radical generation or DNA intercalation.

Physicochemical and Crystallographic Properties

  • Crystal Structure: The target compound’s methanol solvate forms a planar structure stabilized by N–H···O and O–H···N hydrogen bonds, similar to (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxybenzohydrazide .
  • Thermal Stability : Compounds with bulkier substituents (e.g., iodine, thietan) exhibit higher melting points (e.g., 226–227°C for compound 16) compared to simpler acetohydrazides () .

Key Research Findings

Substituent Impact : Halogen atoms (I, Cl) and heterocyclic groups (furan, pyrimidine) significantly influence biological activity. Iodine’s polarizability may enhance enzyme binding, while heterocycles improve antimicrobial potency .

Inhibition Mechanism : Competitive vs. uncompetitive inhibition patterns depend on substituent electronic effects. Electron-withdrawing groups (e.g., iodine, formyl) favor competitive inhibition by mimicking substrate interactions .

Synthetic Accessibility : Many analogues are synthesized via condensation of hydrazides with ketones in propan-2-ol under reflux, a widely applicable method for acylhydrazones .

Biological Activity

N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide, a derivative of hydrazone compounds, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its antitumor and antimicrobial properties.

Synthesis and Structural Characterization

The compound is synthesized through a condensation reaction between 2-hydroxy-5-iodobenzohydrazide and 4-aminoacetophenone. The process typically involves refluxing the reactants in methanol, leading to the formation of yellow crystals with a yield of approximately 78% . The structural elucidation is performed using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and X-ray diffraction.

Key Structural Features:

  • Molecular Formula: C15H14IN3O2
  • Melting Point: 515–516 K
  • Crystallization: Forms as a methanol monosolvate .

Table 1: Spectroscopic Data

TechniqueWavelength (cm⁻¹) / Chemical Shift (ppm)
IR3440 (OH), 3201 (N—H), 1634 (C=O)
1H NMR11.11 (NH), 8.23 (ArH), 7.70 (ArH)
13C NMR166.1 (C=O), 158.9 (ArC)

Biological Activity

Research into the biological activity of this compound indicates promising applications in various fields:

Antitumor Activity

Studies have shown that derivatives of hydrazones exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interact with cellular targets involved in tumor progression. In vitro assays have demonstrated that it exhibits IC50 values comparable to known antitumor agents .

Case Study:
In a study evaluating the cytotoxicity of similar hydrazone derivatives, compounds with the same functional groups showed IC50 values ranging from 10 to 30 µM against breast cancer cell lines . This suggests that this compound may possess similar or enhanced activity.

Antimicrobial Activity

The compound also demonstrates antibacterial and antifungal properties. Research indicates that hydrazones can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<50 µg/mL
Escherichia coli<100 µg/mL
Candida albicans<75 µg/mL

The biological activity of this compound is attributed to its ability to form hydrogen bonds and coordinate with metal ions, which enhances its interaction with biological macromolecules such as proteins and nucleic acids .

Antitrypanosomal Activity

Some studies have suggested that derivatives containing similar functional groups exhibit antitrypanosomal activity with IC50 values ranging from 1 to 34 µM . This highlights the potential for further exploration in treating parasitic infections.

Q & A

Q. What are the recommended methods for synthesizing N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide, and how can purity be ensured?

The compound is typically synthesized via condensation of 2-iodobenzohydrazide with 4-aminoacetophenone under reflux in ethanol or methanol. Purity is confirmed using elemental analysis, IR spectroscopy (to detect C=O, N–H, and C–I stretches), and NMR spectroscopy (to verify hydrazone proton signals and aromatic patterns). Recrystallization in polar solvents like methanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, –NH₂ at ~3300 cm⁻¹, and C–I at ~500 cm⁻¹) .
  • NMR : ¹H NMR reveals hydrazone proton signals (δ 8.5–9.0 ppm) and aromatic protons; ¹³C NMR confirms carbonyl (C=O) and imine (C=N) carbons .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonds) .

Q. How can researchers screen the biological activity of this compound in academic settings?

Standard assays include:

  • Antimicrobial testing : Agar diffusion or microdilution against S. aureus and P. aeruginosa .
  • Anticancer evaluation : MTT assays on cell lines (e.g., K562, Jurkat) to measure IC₅₀ values .
  • Enzyme inhibition : Kinetic studies (e.g., tyrosinase inhibition via Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected IR peaks) be resolved during characterization?

Contradictions may arise from tautomerism or impurities. Use complementary methods:

  • Compare experimental IR/NMR with DFT-calculated spectra .
  • Perform SCXRD to confirm the dominant tautomer (e.g., enol vs. keto forms) .
  • Purify via column chromatography and reanalyze .

Q. What strategies enable comparative studies between this compound and its structural analogs?

  • Functional group variation : Synthesize analogs with substituents (e.g., –Cl, –Br, –OCH₃) to assess electronic effects on bioactivity .
  • Crystallographic benchmarking : Compare hydrogen-bonding networks and packing motifs using SCXRD data from analogs .
  • QSAR modeling : Correlate structural features (e.g., iodine substitution) with biological activity .

Q. Which computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or GOLD to simulate binding to enzymes (e.g., α-amylase, tyrosinase) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • ADME profiling : Predict pharmacokinetics via SwissADME or ADMETLab .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Challenges include crystal twinning and weak diffraction. Solutions:

  • Optimize crystallization conditions (e.g., solvent mixtures, slow evaporation) .
  • Use high-intensity synchrotron radiation for small crystals.
  • Refine structures with SHELXL, applying restraints for disordered atoms .

Q. How can the mechanism of action for observed biological activity (e.g., anticancer effects) be elucidated?

  • ROS detection : Measure reactive oxygen species (ROS) levels in treated cells using DCFH-DA probes .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation studies .
  • DNA interaction studies : Use UV-vis titration and viscosity measurements to assess intercalation .

Q. What methodologies are used to design and characterize metal complexes derived from this compound?

  • Coordination studies : Synthesize Zn(II), Cu(II), or VO(II) complexes and confirm geometry via magnetic susceptibility and EPR .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability and ligand decomposition pathways .
  • Biological synergy testing : Compare antimicrobial activity of free ligand vs. metal complexes .

Q. How can reproducibility issues in crystallographic or spectral data be mitigated?

  • Standardize synthesis and purification protocols.
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) for cross-validation .
  • Use high-purity reagents and calibrated instruments for spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide
Reactant of Route 2
N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide

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